molecular formula C11H14N2O4 B2863754 N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide CAS No. 52944-14-6

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide

Cat. No.: B2863754
CAS No.: 52944-14-6
M. Wt: 238.243
InChI Key: OULOSRLXJMGQBI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group and a hydroxyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

    Oxidation: Chromium trioxide (CrO3) in an acidic medium.

Major Products Formed

    Reduction: N-(2-amino-1,1-dimethylethyl)-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(2-oxo-1,1-dimethylethyl)-3-nitrobenzamide.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The nitro group can participate in reduction reactions, while the hydroxyl group can undergo substitution and oxidation reactions, making this compound versatile for various applications.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-4-3-5-9(6-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULOSRLXJMGQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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